

# In-Depth Technical Guide to the Tissue-Tek Prisma® Plus Automated Slide Stainer

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## Compound of Interest

Compound Name: *Prisma APH*

Cat. No.: *B1178968*

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A Note on Terminology: The user's request specified the "**Prisma APH** system." Following extensive research, no single system matching this exact name could be definitively identified. However, based on the target audience of researchers, scientists, and drug development professionals, and the core requirements of the prompt, the Tissue-Tek Prisma® Plus Automated Slide Stainer emerges as the most relevant and fitting subject. This guide will focus on this system, a widely used platform in research and clinical laboratories for the consistent and high-throughput staining of biological samples. The "APH" designation may refer to a specific configuration, research protocol, or be an internal project name not publicly documented.

## Core Components of the Tissue-Tek Prisma® Plus System

The Tissue-Tek Prisma® Plus is an automated slide staining system designed to provide high-quality, consistent staining for histology and cytology applications. Its core components are engineered for walkaway operation, high throughput, and flexibility in staining protocols.

The major components of the system include:

- **Control and Monitoring System:** This consists of a 10.4-inch color touch screen display that serves as the user interface for all operations.<sup>[1]</sup> From this interface, users can program and monitor staining runs, manage reagents, and access system diagnostics.

- **Robotic Arm:** A 3-axis robotic arm facilitates the transport of slide baskets between the various stations within the instrument, ensuring precise and timely movement according to the programmed protocol.<sup>[1]</sup>
- **Solution Reservoir:** The system features an open, single-level design that can be configured with a range of solution reservoirs.<sup>[1]</sup> These include start and end stations, drying stations, wash stations, optional heating stations, and reagent stations.<sup>[1][2]</sup> The flexibility in reservoir configuration allows for the simultaneous running of multiple staining protocols.
- **Fume Control System:** An integrated fume control system with activated carbon filters is a key safety feature, effectively removing harmful vapors generated during the staining process.<sup>[1]</sup>
- **Slide Baskets and Adapters:** The system utilizes 10 or 20-slide baskets to hold the microscope slides during processing.<sup>[2][3]</sup>
- **Barcode Scanning System:** A new feature of the Prisma Plus is an integrated barcode scanner. This allows for the tracking of Sakura Finetek's validated H&E Staining Kits, including logging lot numbers, expiration dates, and the time reagents are loaded onto the instrument. This enhances documentation and aids in compliance with laboratory accreditation requirements.<sup>[3][4]</sup>
- **Link System (Optional):** The Prisma Plus can be connected to the Tissue-Tek Film® Coverslipper or the Tissue-Tek® Glas™ g2 Coverslipper. This creates a fully automated, integrated system for a complete "walkaway" staining and coverslipping process, from slide baking to final dried slide.<sup>[3][4][5]</sup>

## Quantitative Data and System Specifications

The Tissue-Tek Prisma® Plus is designed for high-throughput environments. The following tables summarize its key quantitative specifications.

Feature	Specification
Throughput	Up to 530 slides per hour[3][5]
Loading Capacity	Up to 3 start stations, accommodating up to 180 slides[2]
Unloading Capacity	Up to 5 end stations, holding up to 300 slides[2]
Basket Capacity	10 or 20 slides per basket[2]
Staining Modes	Batch and Continuous[1][2]
Programmability	Up to 50 user-defined staining protocols[5]

Component	Specification
Reagent Reservoirs	30-52 stations[2]
Reagent Reservoir Volume	Small: 255-285 mL, Standard: 680-820 mL[2]
Drying Stations	2 stations, adjustable from 30°C to 65°C[2]
Washing Stations	Up to 4 stations[2]
Heating Stations	2 optional stations[2]

Physical and Environmental	Specification
Dimensions (WxDxH)	125 x 71.3 x 65 cm (excluding control monitor) [2]
Weight (empty)	150 kg[2]
Operational Temperature	+10°C to +40°C[2]
Operational Relative Humidity	30% to 85% (non-condensing)[2]

## Experimental Protocols

The Tissue-Tek Prisma® Plus can be programmed to run a wide variety of staining protocols. The system's flexibility allows for customization to meet the specific needs of a research study

or diagnostic application. Below are detailed methodologies for common staining procedures.

## Hematoxylin and Eosin (H&E) Staining Protocol

H&E staining is the most widely used stain in histology and histopathology. It provides a broad overview of the tissue morphology. Hematoxylin stains cell nuclei a purplish-blue, while eosin stains the cytoplasm and extracellular matrix in varying shades of pink.

**Principle:** In drug development research, H&E staining is a fundamental tool for assessing tissue morphology and identifying pathological changes. For example, it can be used to evaluate drug-induced toxicity by revealing necrosis, apoptosis, inflammation, or fibrosis in target organs. In oncology research, H&E is used to assess tumor morphology, grade, and the tumor microenvironment in response to therapeutic agents.

### Methodology:

- **Deparaffinization:** Slides are moved through a series of xylene baths to remove the paraffin wax from the tissue sections.
- **Rehydration:** The slides are then passed through a graded series of alcohol (e.g., 100%, 95%, 70%) to rehydrate the tissue.
- **Hematoxylin Staining:** The slides are immersed in a hematoxylin solution to stain the cell nuclei.
- **Differentiation:** Excess hematoxylin is removed by a brief immersion in an acid alcohol solution to de-stain the cytoplasm.
- **Bluing:** The slides are then placed in a bluing agent (e.g., a weak alkaline solution) to turn the hematoxylin a crisp blue-purple.
- **Eosin Staining:** The slides are counterstained with an eosin solution to stain the cytoplasm and connective tissue.
- **Dehydration:** The slides are passed through a graded series of alcohol to remove the water.
- **Clearing:** The slides are then moved through xylene to make the tissue transparent.

- Coverslipping: A coverslip is placed over the tissue section using a mounting medium. If linked to a coverslipper, this step is automated.

## Papanicolaou (Pap) Staining Protocol

Pap staining is a polychromatic staining technique primarily used for cytological preparations to differentiate cells in smear preparations.

Principle: In a research context, Pap staining can be adapted for various cytological evaluations, such as assessing cellular changes in response to drug treatment in cell culture models or in exfoliated cells from in vivo studies.

Methodology:

- Fixation: The cytological specimen is fixed, typically with 95% ethanol.
- Nuclear Staining: The slide is immersed in a hematoxylin solution for nuclear staining.
- Bluing: The hematoxylin is "blued" in a weak alkaline solution.
- First Counterstain: The slide is stained with Orange G, which stains the cytoplasm of mature, keratinized cells.
- Second Counterstain: The slide is then stained with Eosin Azure (EA), a polychromatic stain that differentiates the cytoplasm of other cells.
- Dehydration and Clearing: The slide is dehydrated through a series of alcohols and cleared in xylene.
- Coverslipping: The slide is coverslipped.

## Special Stains

The Tissue-Tek Prisma® Plus is also capable of running a variety of "special stains" that are used to visualize specific tissue components.

Principle: Special stains are critical in drug development for elucidating specific mechanisms of action or toxicity. For example, a Masson's Trichrome stain can be used to assess fibrosis in

response to a drug, while a Periodic acid-Schiff (PAS) stain can highlight glycogen or mucin accumulation.

Example: Masson's Trichrome Stain Methodology:

- Deparaffinization and Rehydration: As with H&E staining.
- Mordanting: Slides are often treated with a mordant, such as Bouin's solution, to enhance stain uptake.
- Nuclear Staining: Nuclei are stained with an iron hematoxylin.
- Cytoplasmic and Muscle Fiber Staining: The slide is stained with a red dye, such as Biebrich scarlet-acid fuchsin.
- Collagen Staining: The slide is then treated with phosphomolybdic/phosphotungstic acid followed by a blue or green dye, such as aniline blue or light green, which specifically stains collagen.
- Dehydration, Clearing, and Coverslipping: As with H&E staining.

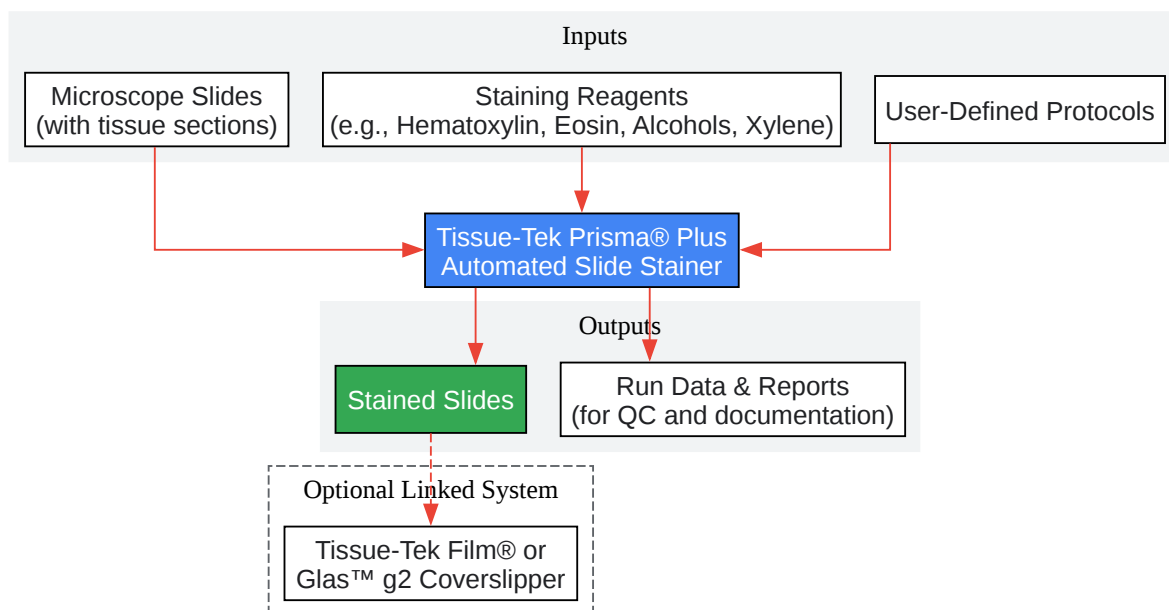
## Visualization of Workflows and Logical Relationships

The following diagrams illustrate the typical workflows and logical relationships within the Tissue-Tek Prisma® Plus system.

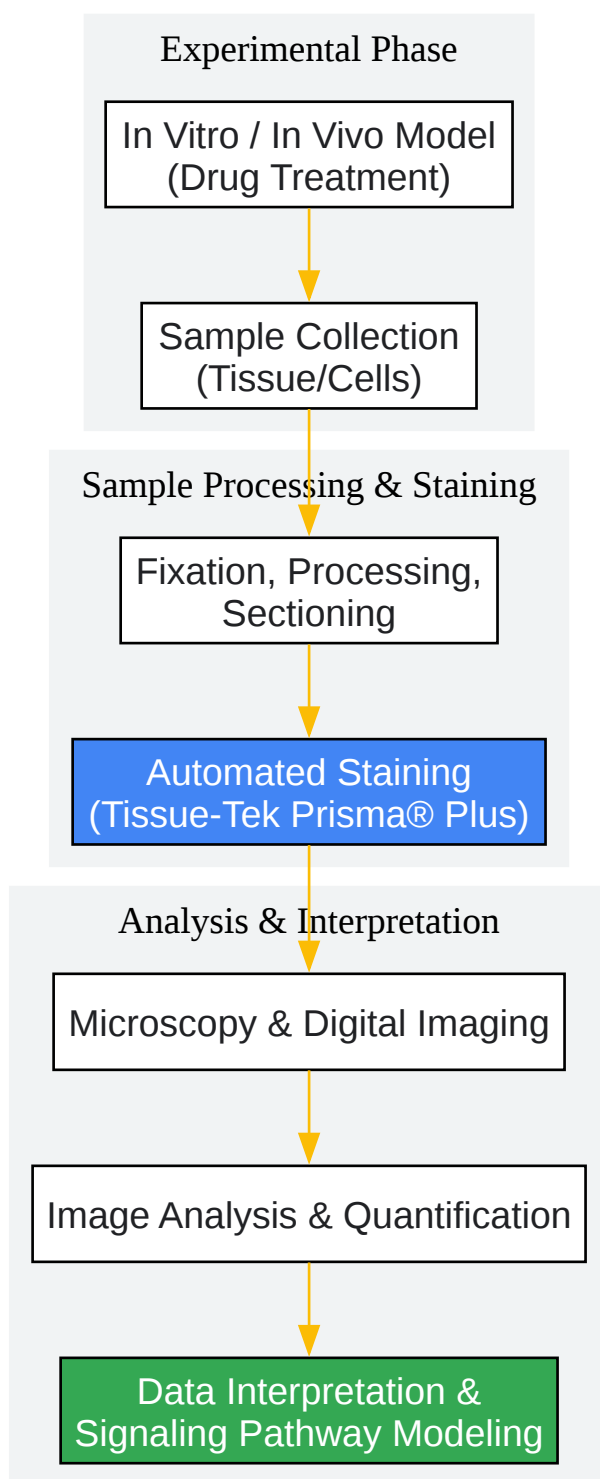


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Caption: High-level experimental workflow of the Tissue-Tek Prisma® Plus.







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